molecular formula C18H16N2O3 B2383908 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate CAS No. 1007927-53-8

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate

Cat. No.: B2383908
CAS No.: 1007927-53-8
M. Wt: 308.337
InChI Key: QYDHCIMSAYXVLD-UHFFFAOYSA-N
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Description

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an oxo group, a phenylethylamino group, and a cyanobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate typically involves the reaction of 3-cyanobenzoic acid with 2-oxo-2-((1-phenylethyl)amino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-morpholinecarbodithioate
  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13(15-7-3-2-4-8-15)20-17(21)12-23-18(22)16-9-5-6-14(10-16)11-19/h2-10,13H,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDHCIMSAYXVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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